Dimethyl pyridin-2-ylcarbonimidodithioate
Overview
Description
Dimethyl pyridin-2-ylcarbonimidodithioate is a chemical compound with the molecular formula C8H10N2S2 and a molecular weight of 198.31 g/mol . It is an aromatic heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl pyridin-2-ylcarbonimidodithioate can be synthesized through various methods. One common approach involves the reaction of pyridine-2-carbonitrile with dimethylamine and carbon disulfide under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize high-purity starting materials and advanced catalytic systems to ensure high yields and product purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl pyridin-2-ylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more functional groups on the pyridine ring with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in an organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like alkyl halides, amines, or thiols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Dimethyl pyridin-2-ylcarbonimidodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl pyridin-2-ylcarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its sulfur-containing moiety can interact with thiol groups in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-carbonitrile
- Dimethylamine
- Carbon disulfide
Uniqueness
Dimethyl pyridin-2-ylcarbonimidodithioate is unique due to its combination of nitrogen and sulfur atoms within an aromatic heterocyclic structure. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1,1-bis(methylsulfanyl)-N-pyridin-2-ylmethanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-11-8(12-2)10-7-5-3-4-6-9-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPVAHVZPACQSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=CC=CC=N1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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